![molecular formula C12H14N2O3S B3076891 4-[(Morpholine-4-sulfonyl)methyl]benzonitrile CAS No. 1042507-00-5](/img/structure/B3076891.png)
4-[(Morpholine-4-sulfonyl)methyl]benzonitrile
Vue d'ensemble
Description
“4-[(Morpholine-4-sulfonyl)methyl]benzonitrile” is a chemical compound with the molecular formula C12H14N2O3S . It has a molecular weight of 266.32 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14N2O3S/c1-18-13(15)12-4-2-11(3-5-12)10-20(16,17)14-6-8-19-9-7-14/h2-5H,6-10H2,1H3 . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis of Antidepressants : The compound has been used in the synthesis of antidepressants like Befol. Befol is a type A reversible MAO inhibitor, and its production involves a series of synthesis stages, one of which includes the interaction of compounds similar to 4-[(Morpholine-4-sulfonyl)methyl]benzonitrile (Donskaya et al., 2004).
Local Anaesthetic Synthesis : This chemical has been utilized in the synthesis of local anaesthetics, such as Fomocaine. A new synthesis method starting from 4-phenoxy-methyl-benzonitrile was reported, showcasing its utility in producing effective anaesthetics with low toxicity (Oelschläger et al., 1977).
Antitumor Activity : Research on the synthesis of compounds like 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which are structurally similar, has shown some inhibition of cancer cell line proliferation (Lu et al., 2018).
Antimicrobial and Modulating Activity : Studies have explored the antimicrobial and modulating activity of compounds like 4-(Phenylsulfonyl) morpholine, indicating its potential in treating diseases caused by various microorganisms (Oliveira et al., 2015).
Synthesis of Ionic Liquids : Research into the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids suggests its use in producing morpholinium ionic liquids, which have applications in green chemistry due to their moderate or low toxicity and potential as biomass solvents (Pernak et al., 2011).
Development of Small Molecule Inhibitors : In pharmaceutical research, similar compounds have been developed as nonpeptide small molecule inhibitors, showing potent inhibition activity in specific biochemical processes (Kravchenko et al., 2005).
Antibacterial Activity : Synthesis studies of morpholine derivatives have shown their potential in in vitro antibacterial activity against various bacteria, suggesting their use in developing new antibacterial agents (Ahmed et al., 2021).
Propriétés
IUPAC Name |
4-(morpholin-4-ylsulfonylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c13-9-11-1-3-12(4-2-11)10-18(15,16)14-5-7-17-8-6-14/h1-4H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKGUDQUXDMLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)
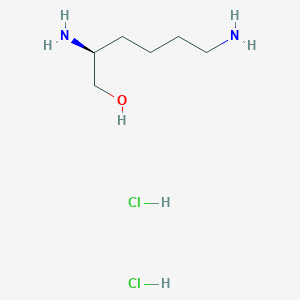
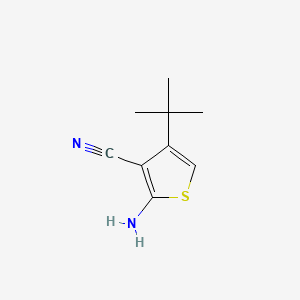


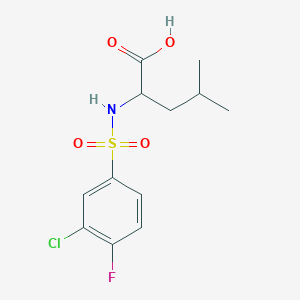
![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)
amine](/img/structure/B3076854.png)
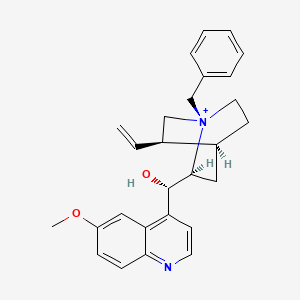


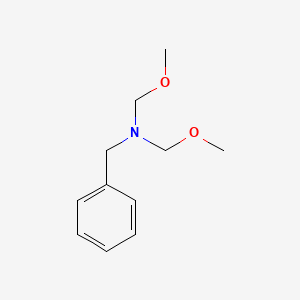
![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3076921.png)